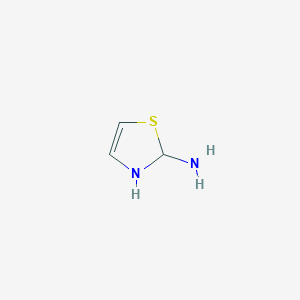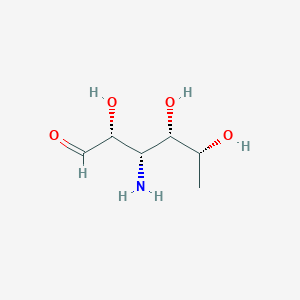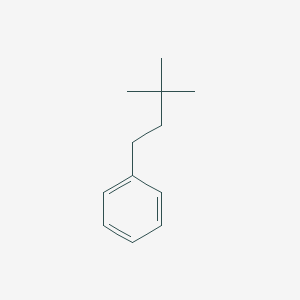
(3,3-Dimethylbutyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,3-Dimethylbutyl)benzene is an organic compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as 1,3-diisopropylbenzene and is commonly used as a solvent in various industries.
Mécanisme D'action
(3,3-Dimethylbutyl)benzene acts as a nonpolar solvent due to the presence of a benzene ring in its structure. It has a low boiling point and excellent solubility in nonpolar solvents. This compound is known for its ability to dissolve a wide range of organic compounds, including oils, fats, and waxes.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that this compound has low toxicity and is not harmful to human health. It is also not considered to be a carcinogen or mutagen.
Avantages Et Limitations Des Expériences En Laboratoire
(3,3-Dimethylbutyl)benzene has several advantages for lab experiments. It is a nonpolar solvent that can dissolve a wide range of organic compounds. It is also relatively inexpensive and readily available. However, this compound has limitations in terms of its solubility in polar solvents. It is also not suitable for experiments that require high temperatures or pressures.
Orientations Futures
There are several future directions for the research on (3,3-Dimethylbutyl)benzene. One potential application is in the development of new materials, such as polymers and resins. Additionally, this compound could be used in the production of surfactants and detergents. Further research is needed to explore the potential applications of this compound in various industries.
Méthodes De Synthèse
The synthesis of (3,3-Dimethylbutyl)benzene involves the reaction of benzene with isobutylene in the presence of a catalyst such as aluminum chloride. The reaction takes place under mild conditions and yields a high purity product. The synthesis of this compound is widely used in the chemical industry, and it is an important precursor for the production of various chemicals.
Applications De Recherche Scientifique
(3,3-Dimethylbutyl)benzene has diverse applications in scientific research. It is commonly used as a solvent in the synthesis of various organic compounds. This compound has also been used in the development of new materials, such as polymers and resins. Additionally, it has been used in the production of surfactants and detergents.
Propriétés
Numéro CAS |
17314-92-0 |
|---|---|
Formule moléculaire |
C12H18 |
Poids moléculaire |
162.27 g/mol |
Nom IUPAC |
3,3-dimethylbutylbenzene |
InChI |
InChI=1S/C12H18/c1-12(2,3)10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
Clé InChI |
NKDJZTYRVIGJCG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CCC1=CC=CC=C1 |
SMILES canonique |
CC(C)(C)CCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



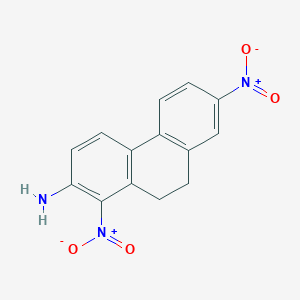
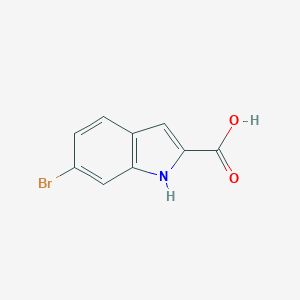




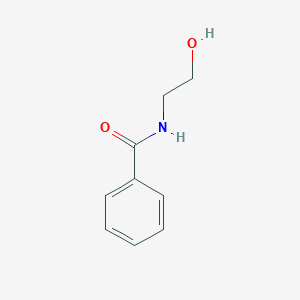

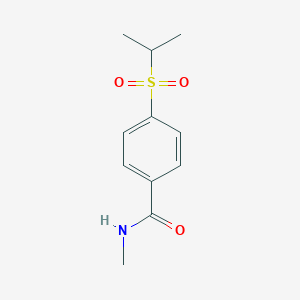
![Ethanethioic acid, S-[2-(dimethylamino)ethyl] ester](/img/structure/B97198.png)

